REACTION_CXSMILES
|
FC1C=CC(Br)=CC=1[O:9]C1C=CC=CC=1.[Mg].C(OCC(F)=C[C:24]1([C:27]2[CH:32]=[CH:31][C:30]([O:33][CH:34](F)F)=[CH:29][CH:28]=2)[CH2:26][CH2:25]1)(=O)C>O1CCCC1>[CH2:34]1[O:33][C:30]2[CH:29]=[CH:28][C:27]([CH:24]3[CH2:25][CH2:26]3)=[CH:32][C:31]=2[O:9]1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)Br)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
1-(3-acetoxy-2-fluoroprop-1-enyl)-1-(4-difluoro-methoxyphenyl)cyclopropane
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=CC1(CC1)C1=CC=C(C=C1)OC(F)F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue after evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by preparative thin layer chromatography (solvent: diethyl ether/hexane; 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 143.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |